
Isoquinolin-8-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-8-ylmethanamine hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis. This compound is typically found in a crystalline solid form and is used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of isoquinoline derivatives, including Isoquinolin-8-ylmethanamine hydrochloride, can be achieved through several methods. One efficient approach involves a one-pot synthesis by condensing aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne . Another method includes the use of stannous chloride as an antioxidant in preparing and crystallizing the amine hydrochloride . Industrial production methods often involve these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Isoquinolin-8-ylmethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and copper catalysts, which facilitate the formation of isoquinoline derivatives . The major products formed from these reactions are typically other isoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Isoquinolin-8-ylmethanamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of various pharmaceutical compounds . In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anticancer, and antifungal effects . Additionally, it is used in industrial applications for the synthesis of other valuable chemical compounds .
Mechanism of Action
The mechanism of action of Isoquinolin-8-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to act at an early stage of certain biological processes, reducing the intracellular production of specific proteins and affecting the yield of infectious agents in treated cells . This makes it a valuable compound for further research in drug development and therapeutic applications.
Comparison with Similar Compounds
Isoquinolin-8-ylmethanamine hydrochloride can be compared with other similar compounds such as isoquinolin-8-ylmethanamine and other isoquinoline derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness. This compound is unique due to its high purity and specific use as a synthetic intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
isoquinolin-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6,11H2;1H |
InChI Key |
LTGBKDZHJUJSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
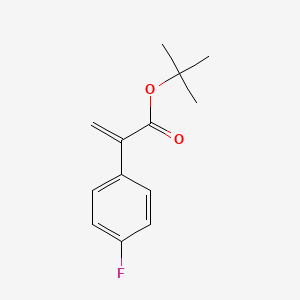
![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)
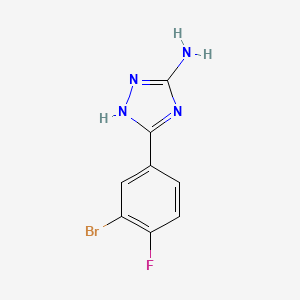
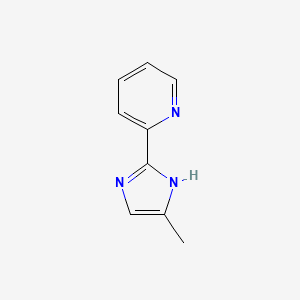

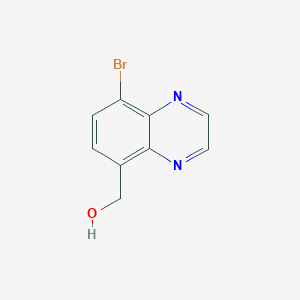
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
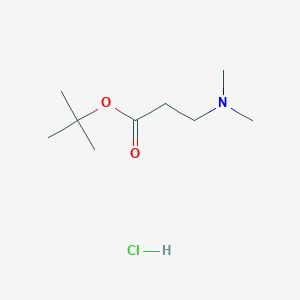
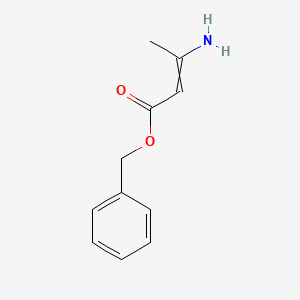
![3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13664957.png)
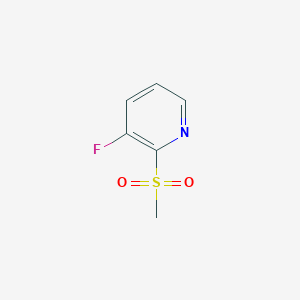
![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)

